molecular formula C8H11N3O3S B6236641 3-(ethanesulfonyl)-N'-hydroxypyridine-2-carboximidamide CAS No. 1820759-89-4

3-(ethanesulfonyl)-N'-hydroxypyridine-2-carboximidamide

Cat. No.: B6236641
CAS No.: 1820759-89-4
M. Wt: 229.3
InChI Key:
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Description

3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide is a chemical compound with a unique structure that combines a pyridine ring with an ethanesulfonyl group and a hydroxypyridine carboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide typically involves the reaction of pyridine-2-carboximidamide with ethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide linkage. The reaction is usually performed at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of 3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ethanesulfonyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide involves its interaction with specific molecular targets. The ethanesulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The pyridine ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methylsulfonyl)-N’-hydroxypyridine-2-carboximidamide
  • 3-(propylsulfonyl)-N’-hydroxypyridine-2-carboximidamide
  • 3-(butylsulfonyl)-N’-hydroxypyridine-2-carboximidamide

Uniqueness

3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethanesulfonyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Additionally, the hydroxypyridine carboximidamide moiety allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

CAS No.

1820759-89-4

Molecular Formula

C8H11N3O3S

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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